molecular formula C29H18O B12099622 Spiro[benzo[c]fluorene-7,9'-xanthene]

Spiro[benzo[c]fluorene-7,9'-xanthene]

Cat. No.: B12099622
M. Wt: 382.5 g/mol
InChI Key: BJLYMVUFHLFUHV-UHFFFAOYSA-N
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Description

Spiro[benzo[c]fluorene-7,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which consists of two fused ring systems sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzo[c]fluorene-7,9’-xanthene] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage between the benzo[c]fluorene and xanthene moieties. This reaction requires palladium catalysts and is conducted under mild conditions using solvents like chlorobenzene or o-dichlorobenzene .

Industrial Production Methods

Industrial production of Spiro[benzo[c]fluorene-7,9’-xanthene] often involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[benzo[c]fluorene-7,9’-xanthene] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in Spiro[benzo[c]fluorene-7,9’-xanthene]. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Spiro[benzo[c]fluorene-7,9’-xanthene] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with desirable properties.

Biology

In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in imaging and tracking biological processes at the cellular level.

Medicine

In medicine, Spiro[benzo[c]fluorene-7,9’-xanthene] derivatives are being explored for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of Spiro[benzo[c]fluorene-7,9’-xanthene] involves its interaction with specific molecular targets. In optoelectronic applications, it functions as a hole-transporting material, facilitating the movement of positive charges within devices. This is achieved through its spiro structure, which provides a non-planar, three-dimensional framework that reduces electronic coupling and charge recombination .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[benzo[c]fluorene-7,9’-fluorene]
  • Spiro[fluorene-9,9’-anthracene]

Uniqueness

Spiro[benzo[c]fluorene-7,9’-xanthene] stands out due to its unique combination of benzo[c]fluorene and xanthene moieties. This structure imparts distinct photophysical and electronic properties, making it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C29H18O

Molecular Weight

382.5 g/mol

IUPAC Name

spiro[benzo[c]fluorene-7,9'-xanthene]

InChI

InChI=1S/C29H18O/c1-2-10-20-19(9-1)17-18-25-28(20)21-11-3-4-12-22(21)29(25)23-13-5-7-15-26(23)30-27-16-8-6-14-24(27)29/h1-18H

InChI Key

BJLYMVUFHLFUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6OC7=CC=CC=C57

Origin of Product

United States

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